molecular formula C14H20O2 B1363907 1-(4-Isopropoxyphenyl)pentan-1-one CAS No. 524732-42-1

1-(4-Isopropoxyphenyl)pentan-1-one

Cat. No.: B1363907
CAS No.: 524732-42-1
M. Wt: 220.31 g/mol
InChI Key: ISMAUWIWSVCAGV-UHFFFAOYSA-N
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Description

1-(4-Isopropoxyphenyl)pentan-1-one is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . This compound is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to a pentanone chain. It is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

The synthesis of 1-(4-Isopropoxyphenyl)pentan-1-one can be achieved through various synthetic routes. One common method involves the alkylation of 4-isopropoxybenzaldehyde with a suitable alkylating agent, followed by oxidation to form the desired ketone. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate, and an oxidizing agent like potassium permanganate or chromium trioxide .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Isopropoxyphenyl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-Isopropoxyphenyl)pentan-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, including its effects on specific biological pathways and targets.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Isopropoxyphenyl)pentan-1-one exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

1-(4-Isopropoxyphenyl)pentan-1-one can be compared with other similar compounds, such as:

    4-Isopropoxybenzaldehyde: This compound is a precursor in the synthesis of this compound and shares some structural similarities.

    4-Isopropoxyacetophenone: Another related compound with an acetophenone structure, used in various chemical and biological studies.

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and applications compared to these similar compounds .

Properties

IUPAC Name

1-(4-propan-2-yloxyphenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-4-5-6-14(15)12-7-9-13(10-8-12)16-11(2)3/h7-11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMAUWIWSVCAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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